molecular formula C7H6ClNO4S B137877 2-Methyl-5-nitrobenzenesulfonyl chloride CAS No. 121-02-8

2-Methyl-5-nitrobenzenesulfonyl chloride

Cat. No. B137877
CAS RN: 121-02-8
M. Wt: 235.65 g/mol
InChI Key: WPGVQDHXOUAJBW-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, which are known for their use in various organic synthesis reactions. While the specific compound is not directly studied in the provided papers, related compounds such as 2-nitrobenzenesulfonyl chloride and various nitrobenzenesulfonamides have been investigated for their structural, vibrational, and chemical properties .

Synthesis Analysis

The synthesis of related compounds often involves the use of chlorosulfonic acid and other reagents to introduce the sulfonyl chloride group into the aromatic ring. For instance, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which was prepared from bis(4-amino-2chlorophenyl) disulfide using a series of reactions including the Schiemann reaction, oxychlorination, and nitration . These methods highlight the versatility of sulfonyl chlorides in organic synthesis.

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamide derivatives has been extensively studied using techniques such as X-ray single crystal diffraction, FT-IR, FT-Raman, and DFT quantum chemical calculations . These studies provide insights into the conformation, vibrational modes, and electronic structure of the molecules. For example, the molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers was determined using X-ray diffraction and restricted Hartree-Fock method calculations . Similarly, the structural and electronic properties of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide were calculated at the DFT/B3LYP level of theory .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. The papers discuss reactions such as the S(N)2 reaction of methyl p-nitrobenzenesulfonate with chloride anion in ionic liquids , the hydrolysis of tetrachloronitrobenzene to tetrachloroanisol and nitrite ions , and the oxidation of benzylic methylene groups to ketones using a peroxysulfonyl radical generated from 2-nitrobenzenesulfonyl chloride . These studies demonstrate the reactivity of sulfonyl chlorides and their derivatives in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The vibrational spectroscopic properties of nitrobenzenesulfonamides were determined using experimental and computational methods, revealing the effects of the nitro group on the characteristic bands in the spectra . The photometric determination of tetrachloronitrobenzene, a related compound, was also studied, indicating the importance of analytical methods in understanding the properties of these compounds . Additionally, the analytical method for 2-nitrobenzenesulfonyl chloride using HPLC was developed, showcasing the compound's behavior in chromatographic systems .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Methyl-5-nitrobenzenesulfonyl chloride has been utilized in various synthesis processes and chemical transformations. For instance, it serves as a key intermediate in the preparation of pesticides like herbicidal j7uthiacet-methyl (Xiao-hua Du et al., 2005). Additionally, polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds (Veronika Fülöpová & M. Soural, 2015).

Intermediate in Drug Synthesis

This compound has also been identified as a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug used in the prevention of strokes and heart attacks (Yinghua Li et al., 2012).

Enhancing Detection in Bioanalytical Chemistry

In bioanalytical chemistry, 2-Methyl-5-nitrobenzenesulfonyl chloride has been used to increase the detection responses of estrogens in biological fluids, proving beneficial in the diagnosis of fetoplacental function (T. Higashi et al., 2006).

Green Synthesis Method

A novel green synthesis method of 3-nitrobenzenesulfonyl chloride, an important reactive dyes intermediate, was developed, reducing acidic waste gas and wastewater by 40% (Chen Zhong-xiu, 2009).

Bacterial Biofilm Inhibition

It has been used in synthesizing molecules that exhibited suitable inhibitory action against bacterial biofilms, particularly against strains of Escherichia coli and Bacillus subtilis (M. Abbasi et al., 2020).

Analytical Method Development

The compound has also been involved in the development of analytical methods, such as its determination using high-performance liquid chromatography (HPLC), which proved rapid and accurate (J. Cao, 2001).

Safety And Hazards

2-Methyl-5-nitrobenzenesulfonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . It reacts violently with water, liberating toxic gas . Proper protective measures should be taken when handling this compound.

properties

IUPAC Name

2-methyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGVQDHXOUAJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153096
Record name o-Toluenesulfonyl chloride, 5-nitro-
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Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrobenzenesulfonyl chloride

CAS RN

121-02-8
Record name 2-Methyl-5-nitrobenzenesulfonyl chloride
Source CAS Common Chemistry
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Record name 5-Nitro-o-toluenesulfonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-5-NITROBENZENESULFONYL CHLORIDE
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Record name o-Toluenesulfonyl chloride, 5-nitro-
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Record name 4-nitrotoluene-2-sulphonyl chloride
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Record name 5-NITRO-O-TOLUENESULFONYL CHLORIDE
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Synthesis routes and methods

Procedure details

50 ml of chlorosulfonic acid were added within 30 minute dropwise to a solution of 13.7 g of p-nitrotoluene in 50 ml of chloroform under ice cooling. After the addition, the mixture was refluxed for 6 hours. After refluxing, the reaction mixture was poured into ice water and extracted with chloroform. The chloroform layer was washed with water and dehydrated. Evaporation of chloroform gave 15.5 g of 5-nitro-2-methyl-phenylsulfonyl chloride of the m.p. 43°-44° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Zia-ur-Rehman, IU Khan, N Naz… - … Section E: Structure …, 2010 - scripts.iucr.org
… A well ground mixture of 2-methyl-5-nitrobenzenesulfonyl chloride (2.36 g, 10.0 mmol) and ammonium carbonate (10.0 g) was heated in a china dish till the complete removal of typical …
Number of citations: 8 scripts.iucr.org
M Hayakawa, K Kawaguchi, H Kaizawa… - Bioorganic & medicinal …, 2007 - Elsevier
… Condensation of 5a and 5b with hydrazine hydrate in refluxing ethanol, followed by treatment with 2-methyl-5-nitrobenzenesulfonyl chloride, afforded sulfonylhydrazone derivatives 7a …
Number of citations: 154 www.sciencedirect.com
WS Choi, SW Nam, HC Kim - Journal of the Korea Academia …, 2010 - koreascience.kr
Twenty five compounds isopropylmethylphenyl benzenesulfonate derivatives of thymol (1), 4-isopropyl-3-methylphenol (2), 5-isopropyl-3-methylphenol (3), 4-isopropylphenol (4), and 2-…
Number of citations: 0 koreascience.kr
M Hayakawa, H Kaizawa, K Kawaguchi… - Bioorganic & medicinal …, 2007 - Elsevier
… Compound 2e was prepared from 4b and 2-methyl-5-nitrobenzenesulfonyl chloride according to the same procedure as that of 2a. Compound 2e was obtained as a yellow solid (34% …
Number of citations: 174 www.sciencedirect.com
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
… After 1 h, 2,6-lutidine (0.27 mL, 2.3 mmol) and 2-methyl-5-nitrobenzenesulfonyl chloride (413 mg, 1.75 mmol) were added and the reaction mixture stirred for a further 1.5 h. The …
Number of citations: 38 www.sciencedirect.com
JY Yuan, D Zhang, XN Hu, HJ Wang… - Die Pharmazie-An …, 2018 - ingentaconnect.com
… Treatment of 2-methyl-5-nitrobenzenesulfonamide (IMP1) with 2-methyl-5-nitrobenzenesulfonyl chloride (IMP2) under mild conditions (NaH/THF) provided IMP3, H2-Pd/C reduction of …
Number of citations: 3 www.ingentaconnect.com
JH Kim, HJ Eom, GT Lim, S Park, J Lee, S Nam… - British journal of …, 2019 - nature.com
… Also, treatment of 2-methyl-1H-benzo[d]imidazole with commercially available 2-methyl-5-nitrobenzenesulfonyl chloride (2c), in acetonitrile, gave the parent compound (3c, BI6015-para)…
Number of citations: 12 www.nature.com
JD Kendall, AJ Marshall, AC Giddens, KY Tsang… - …, 2014 - pubs.rsc.org
As part of our investigation into the pyrazolo[1,5-a]pyridines as novel PI3K inhibitors, we report a range of analogues where the central linker portion of the molecule was varied while …
Number of citations: 10 pubs.rsc.org
LJ Phillipson, DH Segal, TL Nero, MW Parker… - Bioorganic & Medicinal …, 2015 - Elsevier
… To this was added NEt 3 (34 μL, 0.244 mmol) followed by 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction was allowed to warm slowly to RT and was stirred for 16 h. The …
Number of citations: 41 www.sciencedirect.com
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
… After all of the aldehyde was consumed, 2-methyl-5-nitrobenzenesulfonyl chloride (1.3 equiv) was added and the reaction mixture stirred for a further 30 min. The solvent was removed …
Number of citations: 39 www.sciencedirect.com

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